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molecular formula C11H15NO B1609646 4-(o-Tolyl)morpholine CAS No. 7178-40-7

4-(o-Tolyl)morpholine

Cat. No. B1609646
M. Wt: 177.24 g/mol
InChI Key: BOAGUMGJQAXAEN-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure B, 2-bromotoluene (171 mg, 1.00 mmol) reacted with morpholine (104 mg, 1.20 mmol) using 1 mol % of catalyst and sodium tert-butoxide (134 mg, 1.40 mmol) at room temperature for 43 h to give the title compound (70 mg, 40%) as an oil after purification: 1H-NMR (300 MHz, CDCl3): δ 7.22-7.18 (m, 2H), 7.06-7.00 (m, 2H), 3.87 (t, 4H, J=4.5 Hz), 2.93 (t, 4H, J=4.5 Hz), 2.34 (s, 3H). GC/MS(EI): m/z 177 (M+).
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
104 mg
Type
reactant
Reaction Step Two
Quantity
134 mg
Type
reactant
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.CC(C)([O-])C.[Na+]>>[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
171 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)C
Step Two
Name
Quantity
104 mg
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
134 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 43 h
Duration
43 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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